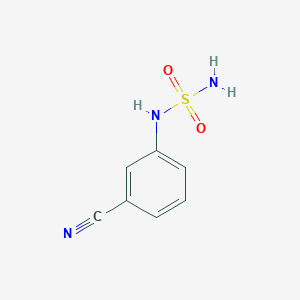

N-(3-cyanophenyl)sulfamide

Description

Historical Perspectives and Evolution of Sulfamide (B24259) Chemistry Relevant to N-(3-cyanophenyl)sulfamide

The journey into sulfamide and sulfonamide chemistry began in the early 20th century, marking a revolutionary period in medicine. The discovery of Prontosil by Gerhard Domagk in 1932, a sulfonamide-containing dye, was a watershed moment that ushered in the age of antibiotics. wikipedia.orgyoutube.comopenaccesspub.org It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. wikipedia.orgopenaccesspub.org This finding unleashed a "sulfa craze," leading to the synthesis of numerous sulfonamide derivatives and establishing them as the first class of broadly effective systemic antibacterials. wikipedia.orghuvepharma.com

This initial focus on antibacterial agents gradually expanded as researchers began to explore other biological activities of the sulfonamide scaffold. openaccesspub.org This led to the development of non-antibacterial sulfonamides with diverse therapeutic applications, including diuretics (like hydrochlorothiazide), anticonvulsants (sultiame), and hypoglycemic agents (sulfonylureas). wikipedia.orgopenaccesspub.org

The sulfamide group [R₂NSO₂NR₂], a close relative of the sulfonamide [RSO₂NR₂], also gained attention. wikipedia.orgtandfonline.com Though less represented in early drug discovery, its potential as a bioisosteric replacement for sulfonamides, ureas, and carbamates has made it an area of increasing interest. tandfonline.comresearchgate.net The ability of the sulfamide's two nitrogen atoms to be substituted offers significant structural diversity, a valuable trait in the design of new chemical entities. tandfonline.com The development of the broad-spectrum antibiotic doripenem, which contains a monosubstituted sulfamide, highlights the modern therapeutic relevance of this functional group. researchgate.netnih.gov The history of these sulfur-nitrogen compounds provides the foundational context for understanding the synthetic and potential applicative value of molecules like this compound.

Table 2: Key Milestones in the Evolution of Sulfonamide and Sulfamide Chemistry

| Year/Period | Discovery or Development | Significance |

|---|---|---|

| 1906 | Synthesis of sulfanilamide. | The active metabolite of Prontosil was available years before its antibacterial properties were known. wikipedia.org |

| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. | Marked the beginning of the antibiotic era with the first synthetic antibiotics. wikipedia.orgyoutube.com |

| 1935 | Prontosil's discovery is officially published. | Led to widespread research and the development of numerous "sulfa drugs". wikipedia.org |

| Late 1930s | Elucidation that Prontosil is a prodrug for sulfanilamide. | Established the concept of "bioactivation" in drug metabolism. wikipedia.org |

| WWII | Sulfonamides are widely used to treat wound infections. | Saved countless lives and were a standard part of military first-aid kits. wikipedia.orghuvepharma.com |

| 1940s-1950s | Development of non-antibacterial sulfonamides. | Expanded the therapeutic scope to diuretics and hypoglycemic agents. wikipedia.orgopenaccesspub.org |

| Modern Era | Increased use of the sulfamide functional group in medicinal chemistry. | Recognized as a versatile bioisostere and a core component in drugs like doripenem. tandfonline.comnih.gov |

Strategic Importance of the Sulfamide and Cyano Functional Groups in Organic Synthesis

The utility of this compound in chemical sciences is derived directly from the strategic value of its two primary functional groups: the sulfamide and the cyano group.

The sulfamide moiety is a unique functional group that can be considered a sulfuryl analog of urea. researchgate.net Its importance stems from several key features:

Bioisosterism: The sulfamide group is often used as a bioisosteric replacement for sulfonamides, amides, ureas, and carbamates. This allows chemists to modulate a molecule's physicochemical properties, such as stability and hydrogen bonding capacity, while retaining or improving biological activity. tandfonline.comresearchgate.net

Hydrogen Bonding: The N-H protons of the sulfamide group are effective hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors. This allows for potent and specific electrostatic interactions with biological targets like proteins. tandfonline.comnih.gov

Structural Diversity: A key advantage of the sulfamide core is that its two nitrogen atoms can bear up to four different substituents, providing a rich scaffold for creating diverse chemical libraries for drug discovery. tandfonline.com

Chemical Stability: The sulfamide group is generally stable and relatively unreactive, making it a reliable structural component in complex molecules. wikipedia.org

The cyano group (-C≡N), or nitrile, is another cornerstone of modern organic synthesis and medicinal chemistry. fiveable.menumberanalytics.com Its strategic importance is multifaceted:

Versatile Precursor: The nitrile is a highly versatile functional group that can be readily converted into other important functionalities, such as primary amines (via reduction), amides, and carboxylic acids (via hydrolysis). ebsco.comyoutube.com This makes it an invaluable synthetic intermediate.

Electronic Properties: As a strongly electron-withdrawing group, the nitrile significantly influences a molecule's electronic properties. It can increase the polarity of a compound and affect the reactivity of adjacent parts of the molecule. fiveable.me

Role in Medicinal Chemistry: The cyano group is found in numerous approved drugs. fiveable.me It can enhance binding to target proteins through dipole-dipole interactions or by acting as a hydrogen bond acceptor. nih.gov Its incorporation can also improve a drug candidate's metabolic stability and pharmacokinetic profile. fiveable.me

Reactivity: The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, a property exploited in many carbon-carbon bond-forming reactions, such as in reactions with Grignard reagents to form ketones after hydrolysis. libretexts.org

The combination of the stable, structurally diverse sulfamide scaffold with the versatile and electronically active cyano group makes this compound a potent building block for constructing complex and functionally rich molecules.

Current Research Landscape and Emerging Trends for this compound and Analogues

Current research involving this compound and related N-aryl sulfamides focuses primarily on their use as intermediates in the synthesis of high-value molecules and the development of novel synthetic methodologies.

One of the most significant applications is in medicinal chemistry, where the N-(3-cyanophenyl)sulfonyl moiety is used as a key fragment in the design of bioactive compounds. For instance, this specific group was incorporated into the structure of extremely potent antagonists of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases. nih.gov In this context, the compound serves as a starting material or a structural template for building more complex pharmaceutical candidates.

The broader field of N-aryl sulfonamide and sulfamide synthesis is an active area of investigation, with trends moving towards more efficient, milder, and versatile methods. tandfonline.com Traditional synthesis often relies on the coupling of an amine with a sulfonyl chloride. wikipedia.orggoogle.com However, modern research explores a variety of innovative approaches:

Coupling with Nitroarenes: Recent protocols have been developed for the direct synthesis of N-aryl sulfonamides from nitroarenes, which are stable and readily available starting materials. tandfonline.comtandfonline.comacs.org These methods often employ metal catalysts (e.g., iron) or metal-free conditions to achieve the desired transformation. tandfonline.comacs.org

Photocatalysis: A general method for the N-arylation of sulfamides using a dual-catalytic system of nickel and a photoexcitable iridium complex has been described. chemrxiv.org This approach proceeds at room temperature under visible light, offering a mild alternative to traditional high-temperature coupling reactions. chemrxiv.org

Direct C-H Functionalization: Research is also exploring the late-stage functionalization of molecules, where a C-H bond is converted directly into a C-N or C-S bond, streamlining synthetic pathways.

These emerging synthetic strategies enhance the accessibility and utility of N-aryl sulfamides like this compound, enabling their incorporation into a wider range of functional molecules for applications in pharmaceuticals and agrochemicals. tandfonline.com

Table 3: Overview of Modern Synthetic Methods for N-Aryl Sulfonamides/Sulfamides

| Synthetic Strategy | Key Reagents/Catalysts | Advantages |

|---|---|---|

| Classical Synthesis | Sulfonyl chloride, Amine, Base (e.g., pyridine) | Well-established, straightforward for many substrates. wikipedia.org |

| Reductive Coupling | Nitroarene, Sulfinating agent (e.g., sodium arylsulfinate), Reductant, Iron catalyst | Uses readily available and stable nitroarenes as the amine precursor. tandfonline.comacs.org |

| Cross-Coupling Reactions | Aryl halide/boronic acid, Sulfonamide/Sulfamide, Palladium or Copper catalyst | Broad substrate scope, well-developed for complex molecule synthesis. tandfonline.com |

| Photoredox Catalysis | Aryl bromide, Sulfamide, Nickel catalyst, Iridium photocatalyst | Proceeds under very mild conditions (room temperature, visible light). chemrxiv.org |

| Direct Chan-Lam Coupling | Arylboronic acid, Sulfonamide, Copper catalyst, Base, Oxygen | Forms the N-aryl bond directly without pre-functionalized amines. |

Fundamental Principles Governing the Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key components: the sulfamide group, the aromatic phenyl ring, and the cyano group.

Reactivity of the Sulfamide Group: The sulfamide moiety (-NH-SO₂-NH₂) has several reactive sites. The protons on the nitrogen atoms are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). This allows the sulfamide to be deprotonated by a base, forming an anion that can act as a nucleophile in subsequent reactions, such as alkylation or arylation. wikipedia.org The N-S bond itself, while generally stable, can be cleaved under specific reductive conditions, a strategy that has been developed to use sulfonamides as convertible synthetic handles rather than terminal functional groups. acs.org

Reactivity of the Cyano Group: The nitrile functional group (-C≡N) is a potent electrophile at the carbon atom. libretexts.org This is due to the polarity of the carbon-nitrogen triple bond and a resonance structure that places a partial positive charge on the carbon. libretexts.org It readily undergoes nucleophilic addition reactions. For example:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. ebsco.comlibretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. libretexts.orglibretexts.org

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after an aqueous workup, ketones. libretexts.org

Reactivity of the Aromatic Ring: The phenyl ring is substituted with two electron-withdrawing groups: the sulfamide and the cyano group. Both groups deactivate the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) and direct incoming electrophiles to the meta positions relative to themselves. Since they are already in a meta relationship (positions 1 and 3), they reinforce this deactivation and direct any further substitution to the remaining positions (4, 5, and 6), which are ortho or para to one group but meta to the other, leading to complex product mixtures. The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group (like a halide) on the ring, which is not present in the parent compound.

This combination of functionalities makes this compound a versatile chemical entity, with reactivity centered on the acidic N-H protons, the electrophilic nitrile carbon, and the electron-deficient aromatic system.

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-(sulfamoylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-2-1-3-7(4-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTLSZGLFSAVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Cyanophenyl Sulfamide and Its Derivatives

Classical and Contemporary Approaches to N-Arylsulfamide Synthesis

Traditional methods for constructing the N-arylsulfamide bond remain cornerstones of organic synthesis due to their reliability and broad applicability.

The most conventional method for synthesizing N-arylsulfamides involves the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction is a staple in organic synthesis for its effectiveness. ekb.eg For the synthesis of N-(3-cyanophenyl)sulfamide, this would typically involve reacting 3-aminobenzonitrile (B145674) with a suitable sulfonyl chloride. The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

Commonly used bases include organic amines like pyridine (B92270) or triethylamine (B128534) (TEA) in solvents such as dichloromethane (B109758) (DCM). cbijournal.comekb.eg Inorganic bases like potassium carbonate have also been employed, sometimes in alternative solvent systems like PEG-400 to improve reaction conditions. cbijournal.comekb.eg Researchers have reported achieving quantitative yields for certain aniline (B41778) and sulfonyl chloride combinations using pyridine as a base. cbijournal.com While highly effective for primary amines, this method can show limitations with secondary amines, which exhibit lower reactivity. cbijournal.com A general, mild, and convenient solvent-free variation of this method has been developed, allowing for the preparation of various N-aryl and N-alkylsulfonamides at room temperature in high yield and purity. researchgate.net

Table 1: Comparison of Bases and Solvents in Classical Sulfonylation This table is generated based on data from multiple sources and represents typical conditions.

| Base | Solvent | Typical Temperature | Advantages | Citations |

| Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | High yields, well-established | cbijournal.com |

| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Common, effective | ekb.eg |

| Potassium Carbonate | PEG-400 | Varies | Use of inorganic base | ekb.eg |

| Sodium Bicarbonate | Solvent-Free | Room Temperature | Mild, environmentally friendly | researchgate.net |

Amidation Strategies for Sulfamide (B24259) Bond Formation

Amidation strategies provide alternative pathways to the sulfamide linkage, often by activating different precursor molecules. The formation of the amide bond is a key step in producing peptides and proteins, and the principles extend to sulfonamide synthesis. umich.edu One contemporary approach involves a one-pot synthesis that couples carboxylic acids and amines to generate sulfonamides, which are considered important bioisosteres of amides. princeton.edu This strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in situ, which then react with an amine. princeton.edu This method avoids the need to pre-functionalize the starting materials and is applicable to a diverse range of substrates. princeton.edu

Another set of strategies involves the addition of the S-N bond across carbon-carbon multiple bonds. The addition of amide/sulfonamide bonds to alkynes is a powerful tool for the functionalization of carbon-carbon triple bonds and provides efficient access to highly functionalized alkenes. mdpi.com Transition-metal catalysis is often employed for the aminosulfonylation of alkynes. mdpi.com In one specific example leading to a derivative, N-(1-((3-cyanophenyl)sulfonyl)piperidin-4-yl)-2-(2,3-dichloro-4-(2-methylenebutanoyl) phenoxy)acetamide was prepared via an amidification reaction. mdpi.com

Novel and Green Chemistry Protocols in this compound Production

Recent advancements in synthetic chemistry have focused on developing greener, more efficient, and atom-economical methods for sulfonamide production. These novel protocols often utilize catalysis to enable reactions under milder conditions with reduced environmental impact.

Novel catalytic systems offer highly effective routes to N-arylsulfamides. A noteworthy example is the use of a unique palladium catalyst supported on magnetic nanoparticles, Fe3O4@SiO2-Picolylamine-Pd. jsynthchem.comjsynthchem.com This nanocatalyst is designed to promote coupling reactions efficiently and offers a green chemistry approach to sulfonamide synthesis. jsynthchem.comdntb.gov.ua The synthesis is typically a one-pot, three-component reaction involving arylboronic acids, arylamines, and a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). jsynthchem.comjsynthchem.com

The Fe3O4@SiO2-Picolylamine-Pd catalyst possesses strong magnetic properties and a high surface area, which enhances its catalytic efficiency. jsynthchem.comjsynthchem.com A key advantage of this system is the catalyst's recyclability; its magnetic nature allows for easy separation from the reaction medium, making it a sustainable choice for industrial applications. jsynthchem.comrsc.org This methodology streamlines the synthetic pathway and showcases the practical application of advanced catalysts in producing valuable sulfonamide compounds. rsc.org

Table 2: Features of Fe3O4@SiO2-Picolylamine-Pd Catalysis This table is generated based on data from the text and represents a summary of the catalyst's properties.

| Feature | Description | Benefit | Citations |

| Catalyst Structure | Palladium and picolylamine on Fe3O4@SiO2 nanoparticles | Provides a tailored framework for coupling reactions. | jsynthchem.comjsynthchem.com |

| Reaction Type | One-pot, three-component coupling | Simplifies the synthetic process, improving efficiency. | jsynthchem.com |

| Reactants | Arylboronic acids, arylamines, DABSO (SO2 source) | Utilizes readily available starting materials. | jsynthchem.com |

| Key Advantage | Magnetic recoverability | Allows for easy separation and reuse of the catalyst, enhancing sustainability. | jsynthchem.comrsc.org |

| Efficiency | High surface area and controlled Pd particle size | Maximizes catalytic activity and reaction yields. | jsynthchem.comjsynthchem.com |

Photocatalytic Approaches to Sulfonamide Functionalization

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling new types of reactivity under mild conditions. bohrium.comnih.gov For sulfonamides, photocatalytic methods have been developed for both their synthesis and late-stage functionalization. nih.govacs.org These strategies often exploit metal-free, organo-photocatalysts to generate sulfonyl radical intermediates directly from sulfonamides. nih.govacs.orgacs.org This approach confronts the traditional view of sulfonamides as synthetically terminal functional groups by unlocking their latent reactivity. acs.org

In a typical process, a sulfonamide is combined with an alkene fragment in the presence of a photocatalyst. nih.gov This allows for the formation of new carbon-sulfur bonds, leading to more complex molecules. nih.gov These light-driven transformations provide a sustainable and safe alternative to traditional methods. bohrium.com The reactions often exhibit broad functional group tolerance and can be applied to complex drug scaffolds. nih.govacs.org One reported strategy involves the direct sulfonylation of aniline derivatives with sulfinate salts under visible light photoredox catalysis. rsc.org

A significant focus of green chemistry is the reduction or elimination of hazardous solvents. Several environmentally benign methods for sulfonamide synthesis have been developed that operate under solvent-free conditions or in water. researchgate.netrsc.orgresearchgate.net

One facile approach describes the synthesis of sulfonamides in an aqueous medium using equimolar amounts of an amino compound and an arylsulfonyl chloride, omitting the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org Another method involves the solvent-free reaction of primary amines with arylsulfonyl chlorides and acyl chlorides by simply grinding the reagents together at room temperature. researchgate.net This technique is not only environmentally friendly but also demonstrates high chemoselectivity, for instance, in the sulfonylation of the amino group in amino alcohols and amino phenols. researchgate.net Ultrasound-assisted synthesis is another eco-friendly method that can be conducted without solvents, as demonstrated in the formation of other organic compounds, highlighting the potential of sonochemistry in solid-state organic synthesis. nih.govbeilstein-journals.org These solvent-free approaches present fast, efficient, and practical alternatives to conventional methods, which is particularly valuable in pharmaceutical manufacturing. researchgate.net

Microwave and Ultrasonic-Assisted Syntheses

Energy-input technologies like microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis to accelerate reaction rates and improve yields.

Microwave-Assisted Synthesis: Microwave heating facilitates the synthesis of sulfamides by significantly reducing reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of both symmetrical and unsymmetrical sulfamides. A general approach involves a one-pot reaction where an amine is reacted with a sulfamoyl chloride intermediate, which can be generated in situ. For instance, the reaction of anilines or other amines with N-(tert-butoxycarbonyl) sulfamoyl chloride under microwave irradiation at 80°C can be completed in as little as five minutes, providing the desired sulfamide in good yield after purification. acs.org This method's key advantages are the dramatic decrease in reaction time and an increase in product yield. acs.org

For the specific synthesis of this compound, 3-aminobenzonitrile would be reacted with a suitable sulfamoylating agent, such as sulfamoyl chloride or a protected version thereof, under microwave irradiation. The reaction conditions, such as temperature, time, and solvent, can be optimized based on general protocols established for other aryl amines.

Ultrasonic-Assisted Synthesis: Ultrasound irradiation provides an alternative "green" protocol for sulfamide synthesis, often proceeding under solvent-free and catalyst-free conditions. organic-chemistry.orgthieme-connect.com The reaction of a primary amine (2 mmol) with sulfuryl chloride (1 mmol) under ultrasonication (e.g., 45 kHz frequency at 40°C) can be completed within 30–40 minutes, yielding the corresponding sulfamide in excellent yields. organic-chemistry.org This method is noted for its simplicity, operational ease, and environmentally friendly profile. organic-chemistry.orgthieme-connect.com The synthesis of this compound via this method would involve the direct reaction of 3-aminobenzonitrile with sulfuryl chloride under ultrasonic irradiation.

The table below summarizes typical conditions for these advanced energy-input syntheses, which could be adapted for this compound.

Table 1: Comparison of Microwave and Ultrasonic-Assisted Sulfamide Synthesis Conditions

| Parameter | Microwave-Assisted Synthesis acs.org | Ultrasonic-Assisted Synthesis organic-chemistry.org |

| Reactants | Amine/Aniline, N-(tert-butoxycarbonyl) sulfamoyl chloride | Primary Amine, Sulfuryl Chloride |

| Energy Source | Microwave Irradiation | Ultrasound Irradiation (45 kHz) |

| Temperature | 80 °C | 40 °C |

| Reaction Time | ~5 minutes | 30–40 minutes |

| Catalyst | Not required | Not required |

| Solvent | Typically a suitable organic solvent | Solvent-free |

| Key Advantage | Extremely rapid reaction times, high yield | Environmentally benign, high yield, simple setup |

Solid-Phase Organic Synthesis (SPOS) Techniques for Sulfamide Scaffolds

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. This technique is well-suited for the synthesis of sulfamide and sulfonamide derivatives. nih.gov

The general strategy involves anchoring a building block to a solid support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the resin. For the creation of a library based on the this compound scaffold, one could envision two primary routes:

Anchoring 3-aminobenzonitrile: The initial amine could be attached to a suitable resin via a linker. Subsequent reaction with sulfamoyl chloride, followed by reaction with a diverse library of amines and final cleavage, would yield a variety of N-substituted N'-(3-cyanophenyl)sulfamides.

Anchoring a Sulfonyl Chloride Equivalent: A sulfonyl chloride or a protected precursor can be attached to the solid support. Stepwise reaction with a library of amines, including 3-aminobenzonitrile in one of the steps, would similarly generate a diverse set of sulfamide derivatives.

While many published methods focus on solid-phase sulfonamide synthesis, the principles are readily adaptable. acs.orgnih.gov For example, a method for the N-arylation of sulfonamides on a solid support using copper acetate-mediated coupling with arylboronic acids demonstrates the feasibility of forming N-Aryl bonds in a solid-phase context. acs.org Such a reaction could be employed to introduce the 3-cyanophenyl group or other aryl moieties onto a resin-bound sulfamide core. The development of SPOS for sulfamides facilitates the automated synthesis of libraries, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

Stereoselective Synthesis of Chiral Sulfamide Analogs

While this compound itself is achiral, its derivatives can possess stereogenic centers, making stereoselective synthesis a critical consideration for developing single-enantiomer drug candidates. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable effects.

Advanced asymmetric methodologies have been developed for the synthesis of chiral sulfamides, particularly cyclic sulfamides which serve as important chiral auxiliaries and building blocks. nih.gov These methods often rely on metal-catalyzed asymmetric reactions.

Key strategies applicable to the synthesis of chiral sulfamide analogs include:

Palladium-Catalyzed Asymmetric Diamination: Conjugated dienes can be converted directly into optically active cyclic sulfamides with high enantioselectivity using a Pd(0) catalyst in conjunction with a chiral phosphoramidite (B1245037) ligand. nih.govacs.org This method creates two adjacent chiral centers in a single step.

Palladium-Catalyzed Alkene Carboamination: The asymmetric synthesis of six-membered cyclic sulfamides can be achieved through palladium-catalyzed carboamination reactions of N-homoallylsulfamides with aryl halides, using a chiral ligand like (S)-Siphos-PE to induce high levels of enantioselectivity. thieme-connect.com

Rhodium-Catalyzed Arylation: Chiral cyclic sulfamides bearing gem-diaryl substituted stereocenters can be synthesized with high enantioselectivity via the asymmetric addition of arylboronates to cyclic ketimines, catalyzed by a rhodium complex with a chiral diene ligand. rsc.org

For acyclic chiral derivatives related to this compound, stereoselectivity could be achieved by using a chiral amine in the coupling step or by employing chiral auxiliaries. The development of these stereoselective routes is essential for accessing enantiomerically pure sulfamide-based compounds for thorough pharmacological evaluation.

Cascade and Multicomponent Reactions Incorporating this compound Building Blocks

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis. They allow for the construction of complex molecular architectures in a single operation from three or more reactants, thereby minimizing waste, saving time, and increasing atom economy.

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. For sulfamide synthesis, cascade reactions can be used to rapidly build complex heterocyclic systems. For example, an electrooxidative radical cascade cyclization of 1,6-enynes with sulfonamides has been used to generate novel sulfonamides containing challenging medium-sized rings. rsc.orgnih.gov A base-promoted cascade involving bis-alkylation followed by an aza-Michael reaction has been reported for the synthesis of cyclic sulfamides. nu.edu.kz While these examples often yield cyclic products, the principles can be adapted to design novel cascades incorporating this compound as a key building block.

Multicomponent Reactions (MCRs): MCRs are one-pot processes that combine three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. A recently developed MCR involves the reaction of arynes, sulfamides, and thiosulfonates to efficiently produce sulfilimines. nih.govacs.org In this reaction, a sulfamide (which could be this compound or a derivative) acts as one of the key components, demonstrating its utility as a building block in complex, one-pot transformations. acs.org This approach offers a powerful method for rapidly diversifying the structure around the sulfamide core, providing access to novel and structurally complex chemical entities for biological screening.

Elucidation of Chemical Reactivity and Mechanistic Pathways of N 3 Cyanophenyl Sulfamide

Acid-Base Properties and Protonation/Deprotonation Behavior of the Sulfamide (B24259) Moiety

The sulfamide group (-NH-SO₂-NH₂) possesses both acidic and basic characteristics. The protons attached to the nitrogen atoms are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂). This effect delocalizes the negative charge that results from deprotonation, thereby stabilizing the conjugate base. The pKa values for the ionizable protons of sulfonamides can vary, with some studies reporting values in the range of 7.3 to 9.7 for hypotensive compounds with sulfonamide residues. researchgate.net For N-(3-cyanophenyl)sulfamide, the presence of the electron-withdrawing cyano group on the phenyl ring is expected to further increase the acidity of the N-H protons compared to an unsubstituted phenylsulfamide.

The nitrogen atoms of the sulfamide group also have lone pairs of electrons, making them potential sites for protonation, thus exhibiting basic properties. However, the electron-withdrawing nature of the sulfonyl group reduces the electron density on these nitrogen atoms, rendering them weakly basic. masterorganicchemistry.com Similarly, the nitrogen atom of the cyano group possesses a lone pair and can be protonated under strongly acidic conditions, although nitriles are generally very weak bases. masterorganicchemistry.com

The acid-base equilibrium of the sulfamide moiety is crucial in its interaction with biological targets, as the anionic form is often the biologically active species. researchgate.net

Nucleophilic and Electrophilic Transformations of this compound

The nitrogen and sulfur atoms of the sulfamide group are susceptible to attack by both nucleophiles and electrophiles. Deprotonation of the sulfamide nitrogen enhances its nucleophilicity, allowing for alkylation or acylation reactions at the nitrogen center.

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it a target for nucleophilic attack, potentially leading to the cleavage of the S-N bond under harsh reaction conditions.

The cyano group of this compound is a versatile functional group that can undergo a variety of transformations.

Hydration: The nitrile functionality can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. libretexts.org Mild hydrolysis conditions can selectively produce the corresponding amide. researchgate.net

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org The use of borane (B79455) (BH₃) and its derivatives has also been reported for the reduction of nitriles to primary amines. google.com

Cycloaddition: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For instance, it can react as a dipolarophile with azides to form tetrazoles in a [3+2] cycloaddition. nih.gov Other cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes catalyzed by transition metals, can lead to the formation of substituted pyridines. nih.gov

Redox Chemistry and Electrochemical Characterization

Metal Coordination Chemistry and Ligand Properties of this compound

The sulfamide and cyano groups of this compound contain donor atoms (nitrogen and oxygen) that can coordinate with metal ions, allowing the molecule to act as a ligand in the formation of metal complexes. nih.gov The coordination of sulfonamides with transition metals can enhance their pharmacological properties. researchgate.net

This compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atoms of the sulfamide and cyano groups, as well as the oxygen atoms of the sulfonyl group. The deprotonated sulfamide nitrogen is a common coordination site. The resulting metal complexes can exhibit various geometries, such as octahedral or square pyramidal, depending on the metal ion and other coordinating ligands. nih.gov

Supramolecular Interactions in Metal-Organic Frameworks (MOFs)

The incorporation of this compound as a building block in the architecture of metal-organic frameworks (MOFs) is not a widely documented area of research in the available scientific literature. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The stability and functionality of these frameworks are influenced by factors such as the choice of metal and organic linker, as well as the synthetic conditions employed. analchemres.org The design of stable MOFs often involves the use of robust organic linkers and various synthetic techniques to control nucleation and growth. analchemres.org

Thermal and Photochemical Decomposition Pathways and Stability Studies

Specific studies detailing the thermal and photochemical decomposition pathways of this compound are limited. However, the stability and degradation of related sulfonamide compounds have been investigated, providing insights into potential decomposition mechanisms.

Thermal Stability: The thermal stability of organic compounds is a critical parameter, and for compounds containing heteroatoms like sulfur and nitrogen, decomposition can be complex. For some energetic materials, thermal decomposition can be initiated at elevated temperatures, leading to the release of gaseous products. For instance, the thermal decomposition of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been shown to involve the breakdown of the benzene (B151609) ring at the onset of thermal decomposition. researchgate.net While this compound is not an energetic material in the same class as TATB, this finding highlights that ring fragmentation can be an early event in the thermal decomposition of substituted benzene rings. The thermal degradation of pyranoanthocyanins, another class of complex organic molecules, has also been studied, demonstrating that stability is highly dependent on the specific substitutions on the core structure. nih.gov In the absence of specific studies on this compound, its thermal stability would be expected to be influenced by the bond dissociation energies of the C-S, S-N, and C-N bonds, as well as the stability of the cyanophenyl ring.

Photochemical Decomposition: Sulfonamides are known to be sensitive to light, and their photodegradation in aqueous environments has been the subject of research. researchgate.net The photodegradation of various sulfonamides under simulated sunlight has been shown to proceed through several key pathways. capes.gov.br These pathways often involve the cleavage of the sulfonamide bond (S-N bond) and the extrusion of SO2. researchgate.net Hydroxylation of the aromatic ring is another common degradation pathway observed for some sulfonamides. capes.gov.br For certain sulfonamides, nitration of the amino group on the benzene ring has been identified as a specific photodegradation pathway. capes.gov.br

Based on the studies of related compounds, potential photochemical decomposition pathways for this compound could include:

Cleavage of the S-N bond: This would lead to the formation of 3-cyanoaniline and sulfamic acid derivatives.

SO2 extrusion: This would result in the formation of a direct bond between the phenyl ring and the sulfamide nitrogen.

Hydroxylation of the cyanophenyl ring: The addition of hydroxyl radicals to the aromatic ring could occur.

Reactions involving the cyano group: The cyano group itself might undergo photochemical reactions, although this is less commonly reported for sulfonamides.

The following table summarizes common photodegradation pathways for sulfonamides, which may be relevant to this compound.

| Degradation Pathway | Description | Example from Related Sulfonamides |

| S-N Bond Cleavage | The bond between the sulfur atom and the nitrogen atom of the amide is broken. | Observed in the photodegradation of sulfamethoxazole, sulfadiazine, and sulfamethazine. capes.gov.br |

| SO2 Extrusion | The sulfur dioxide group is eliminated from the molecule. | A major formation pathway in the photodegradation of sulfonamides and their N4-acetylated metabolites. researchgate.net |

| Ring Hydroxylation | A hydroxyl group is added to the aromatic ring. | A main degradation pathway for sulfathiazole. capes.gov.br |

| Ring Nitration | A nitro group is added to the aromatic ring. | A main degradation pathway for sulfamethoxazole, sulfadiazine, and sulfamethazine. capes.gov.br |

Mechanistic Investigations of Complex Reactions Mediated by this compound (e.g., radical cyclizations)

There is a lack of specific studies investigating complex reactions, such as radical cyclizations, directly mediated by this compound. However, the reactivity of related compounds containing cyano and sulfonamide functionalities provides a basis for discussing potential mechanistic pathways.

Radical cyclizations are powerful methods for the construction of cyclic and polycyclic molecules. In compounds containing a cyano group, the nitrile can participate in radical cascade reactions. For instance, a visible-light-mediated radical cascade cyclization of N-(o-cyanobiaryl)acrylamides has been developed for the synthesis of complex heterocyclic structures. researchgate.net This process involves the addition of a radical to an alkene, followed by an intramolecular cyclization onto the cyano group.

Similarly, sulfonamides have been employed in radical cyclization reactions. The general mechanism often involves the generation of a radical species that can then undergo an intramolecular addition to an unsaturated bond.

Considering the structure of this compound, it is conceivable that it could participate in or mediate radical reactions in several ways:

As a radical precursor: Under appropriate conditions (e.g., using a radical initiator), a radical could be generated on the sulfonamide nitrogen or the aromatic ring.

As a radical acceptor: The cyano group could act as a radical acceptor in an intramolecular cyclization if an appropriate unsaturated tether were present elsewhere in the molecule.

As a mediating agent: While less common, the sulfonyl group could potentially influence the course of a radical reaction through electronic or steric effects.

A plausible, though hypothetical, radical cyclization involving a derivative of this compound is depicted below. If an unsaturated chain were attached to the sulfamide nitrogen, a radical generated elsewhere in the molecule could add to the unsaturated bond, followed by cyclization onto the cyano group.

The following table outlines types of radical cyclizations observed in compounds with functionalities similar to this compound.

| Reaction Type | Reactant Features | Key Mechanistic Steps |

| Radical cascade of N-acyl-cyanamides | Alkene and cyano group in proximity | Radical addition to alkene, intramolecular cyclization onto cyano group. nih.gov |

| Radical cascade of N-(o-cyanobiaryl)acrylamides | Acrylamide (B121943) and cyano group on adjacent aromatic rings | Photocatalytically generated radical addition to acrylamide, intramolecular cyclization onto cyano group. researchgate.net |

It is important to reiterate that these discussions are based on the known reactivity of related functional groups, and specific experimental studies on this compound are needed to elucidate its actual chemical reactivity and mechanistic pathways in these complex reactions.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of N-(3-cyanophenyl)sulfamide.

The ¹H NMR spectrum provides information on the number and type of protons. For this compound, the aromatic protons on the cyanophenyl ring typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., triplet, doublet of doublets) and coupling constants (J-values) are dictated by the meta-substitution pattern and reveal the precise positional relationships between the protons on the ring. The protons of the sulfamide (B24259) group (-SO₂NH₂) and the N-H proton attached to the ring would be expected to appear as distinct signals, often broadened, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 115-125 ppm. The aromatic carbons show signals between approximately 110 and 140 ppm. The carbon atom directly attached to the nitrogen of the sulfamide group (C-N) and the carbon bearing the nitrile group (C-CN) can be distinguished based on their chemical shifts and substitution. Aromatic carbons typically show ¹³C chemical shifts in the region of 111-161 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical values for related functional groups and structures, as specific experimental data for this compound is not publicly available.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | ¹H NMR | 7.0 - 8.0 | Multiplets (d, t, dd) |

| Sulfamide Protons (NH₂) | ¹H NMR | Variable, Broad | Singlet (broad) |

| Phenylamino (B1219803) Proton (NH) | ¹H NMR | Variable, Broad | Singlet (broad) |

| Nitrile Carbon (C≡N) | ¹³C NMR | 115 - 125 | Singlet |

| Aromatic Carbons | ¹³C NMR | 110 - 140 | Singlets |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would reveal the connectivity between the adjacent protons on the cyanophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is a powerful tool for definitively assigning which proton is attached to which carbon, for example, linking each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is invaluable for identifying connectivity through quaternary (non-protonated) carbons. For instance, HMBC could show correlations from the aromatic protons to the nitrile carbon or the carbon atom bonded to the sulfamide nitrogen, thereby piecing together the entire molecular framework.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) gives high-resolution structural information on the compound in its solid form. This is particularly important for pharmaceutical compounds, where different solid forms, such as polymorphs or amorphous states, can have different physical properties like solubility and stability.

By measuring chemical shifts and through-space dipolar couplings in the solid state, ssNMR can distinguish between different crystal packing arrangements (polymorphs) or identify the presence of non-crystalline (amorphous) material. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples, where subtle changes in chemical shifts can indicate different intermolecular interactions and thus different polymorphic forms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since different functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in this compound and gaining insight into its molecular structure and bonding.

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its key functional groups.

N-H Stretching: The sulfamide group (-NH₂) and the phenylamino group (Ar-NH-) will exhibit N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The exact position and number of bands can be influenced by hydrogen bonding.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration (νas) typically found between 1310-1350 cm⁻¹ and a symmetric stretching vibration (νs) between 1140-1160 cm⁻¹. guidechem.com These bands are often very intense in the IR spectrum.

C≡N Stretching: The nitrile group has a very characteristic stretching vibration that appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. Its position is relatively insensitive to the rest of the molecule, making it a reliable diagnostic peak.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on established group frequencies.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | IR, Raman | 3100 - 3500 |

| C≡N (Nitrile) | Stretching | IR, Raman | 2220 - 2260 |

| C=C (Aromatic) | Stretching | IR, Raman | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretch | IR, Raman | 1310 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretch | IR, Raman | 1140 - 1160 |

| S-N (Sulfonamide) | Stretching | IR, Raman | 895 - 915 |

Molecules with rotatable single bonds, such as the C-N and S-N bonds in this compound, can exist as different conformational isomers (conformers). These conformers may have different energies and can sometimes be distinguished by vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and deducing its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula. For this compound, with a molecular formula of C₇H₇N₃O₂S, the theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. bldpharm.comaccelachem.commissouri.edu

This exact mass is a unique identifier that HRMS can use to confirm the elemental composition, distinguishing it from other potential compounds that might have the same nominal mass.

Theoretical Exact Mass Calculation for this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (N) | 3 | 14.003074 | 42.009222 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 197.025898 |

Tandem mass spectrometry (MS/MS) is employed to establish the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. hpst.cznih.gov In a typical experiment, the protonated molecule of this compound, [M+H]⁺ with a theoretical m/z of 198.0337, would be isolated and subjected to collision-induced dissociation.

Based on studies of analogous aromatic sulfonamides, a characteristic and often dominant fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of approximately 64 Da. nih.govresearchgate.net Other expected cleavages would occur at the S-N and N-C bonds of the sulfamide linkage, providing further structural confirmation. nih.gov

Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 198.03 | 134.04 | SO₂ (64 Da) | [C₇H₈N₃]⁺ (Protonated 3-aminobenzonitrile (B145674) radical cation after rearrangement) |

| 119.04 | SO₂NH (79 Da) | [C₇H₅N]⁺ (Cyanophenyl cation) | |

| 92.05 | C₇H₄N₂O₂S (180 Da) | [C₆H₆N]⁺ (Anilinium cation from cleavage) |

X-ray Diffraction (XRD) Crystallography for Single Crystal and Powder Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can reveal precise details about molecular geometry, conformation, and the intermolecular forces that govern the crystal's architecture.

Single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. For aromatic sulfonamides, the conformation is of particular interest. These molecules are not typically planar, exhibiting significant rotational freedom around the S-N and N-C bonds. researchgate.net It is expected that this compound would adopt a twisted, non-planar conformation in the solid state. nih.gov Studies on similar compounds show a preference for a synclinal conformation, where the aromatic rings at both ends of the S-N linkage are oriented in the same direction. acs.orgacs.org The dihedral angle between the plane of the phenyl ring and the C-N-S plane would be a key conformational descriptor.

Expected Key Conformational Parameters for this compound

| Parameter | Description | Expected Finding |

|---|---|---|

| C-S-N-C Torsion Angle | Describes the twist around the S-N bond. | Likely to be in the range of 60-90°, typical for a staggered or synclinal conformation. researchgate.net |

| S-N-C-C Torsion Angle | Describes the orientation of the phenyl ring relative to the S-N bond. | Significant deviation from 0° or 180°, indicating a non-coplanar arrangement. nih.gov |

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The molecule contains multiple hydrogen bond donors (the -NH- and -NH₂ protons of the sulfamide group) and acceptors (the two sulfonyl oxygen atoms and the nitrogen atom of the cyano group).

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Sulfamide N-H | Sulfonyl O | Primary interaction, likely forming chains or dimers. nih.gov |

| Hydrogen Bond | Sulfamide N-H | Cyano N | Possible competing interaction influencing the packing motif. |

| π-π Stacking | Cyanophenyl Ring | Cyanophenyl Ring | Contributes to stabilizing the crystal lattice. nih.gov |

| C-H···O/N Interaction | Aromatic C-H | Sulfonyl O or Cyano N | Weaker interactions that provide additional lattice stability. |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides. nih.govproquest.comnih.gov This arises from the conformational flexibility of the molecule and the potential for different hydrogen-bonding arrangements, leading to varied crystal packing and, consequently, different physicochemical properties. researchgate.netacs.orgnih.gov

A comprehensive study of this compound would involve screening for polymorphs by crystallization from a wide range of solvents and conditions. Each distinct crystalline form would be analyzed by powder X-ray diffraction (PXRD) to identify its unique diffraction pattern. Further studies could explore the formation of co-crystals, where this compound is crystallized with a second, pharmaceutically acceptable molecule to potentially enhance properties like solubility or stability.

Computational and Theoretical Investigations of N 3 Cyanophenyl Sulfamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(3-cyanophenyl)sulfamide, these methods could elucidate its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization, where the molecule's lowest energy conformation is determined. This provides key structural parameters.

Following optimization, a Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For instance, a smaller gap often suggests higher reactivity. nih.gov In related sulfonamides, DFT calculations at levels like B3LYP/6-311++G(d,p) are common for obtaining reliable geometries and electronic properties. nih.gov

Table 1: Hypothetical DFT Data for this compound

| Parameter | Hypothetical Value | Significance |

| Optimized Ground State Energy | -X Hartrees | Provides a baseline for stability comparisons. |

| HOMO Energy | -Y eV | Indicates electron-donating capability. |

| LUMO Energy | -Z eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | (Y-Z) eV | Relates to chemical reactivity and stability. |

| Dipole Moment | D Debyes | Quantifies the molecule's overall polarity. |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab initio methods, which are based on first principles without empirical data, are employed to study chemical reactions in detail. For this compound, these methods could be used to model its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. Characterizing these transition states allows for the calculation of activation energies, which are critical for determining reaction rates. Such studies are vital for understanding how the molecule might behave under various chemical conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would model its behavior in a solvent, such as water, providing insights into its conformational flexibility. It would reveal how the molecule rotates around its bonds and what shapes it preferentially adopts in a solution environment. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its reactivity or physical properties.

The first step in any QSRR/QSPR study is to calculate a set of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure, such as its size, shape, and electronic properties. For this compound, these descriptors could be calculated from its optimized geometry.

Table 2: Examples of Molecular Descriptors for QSRR/QSPR

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of N and O atoms |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment |

Once a set of descriptors is generated for a series of related compounds, statistical methods like multiple linear regression can be used to build a predictive model. For a class of compounds including this compound, a QSRR model could predict its stability under certain conditions or its propensity to undergo specific chemical transformations. Such models are valuable tools in chemical research for screening compounds and prioritizing experimental work. However, no such specific model for this compound currently exists in the public domain.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools to predict the spectroscopic properties of this compound, which can then be validated against experimental data to confirm its structural and electronic characteristics. Density Functional Theory (DFT) is a commonly employed method for these predictions. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| NH | Variable (solvent dependent) | - |

| CN | - | ~118 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to identify the vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the stretching vibrations of the cyano (C≡N) group, the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, and the N-H stretching of the sulfamide (B24259) moiety. These calculated frequencies are often scaled to better match experimental data. researchgate.net For related sulfonamides, the characteristic SO₂ asymmetric and symmetric stretching vibrations appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The C≡N stretching vibration is typically observed around 2230 cm⁻¹. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. nih.gov These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). For cyanophenyl-containing compounds, these transitions are often in the UV region. researchgate.net The solvent effect on the UV-Vis spectrum can also be computationally modeled.

The validation of these computational predictions with experimental data is a critical step. Any discrepancies can point to specific molecular interactions or conformational complexities not accounted for in the theoretical model.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The solid-state packing and crystal structure of this compound are governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular forces. nih.govscbt.com This method maps the close contacts between neighboring molecules in a crystal lattice.

For molecules containing cyanophenyl and sulfonyl groups, common non-covalent interactions include:

Hydrogen Bonds: The sulfamide group can act as a hydrogen bond donor (N-H) and acceptor (S=O), potentially forming N-H···O or N-H···N hydrogen bonds.

π-π Stacking: The cyanophenyl ring can participate in π-π stacking interactions with adjacent aromatic rings.

The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For instance, in a related cyanophenyl derivative, H···H, N···H/H···N, C···H/H···C, and O···H/H···O interactions were found to be the most significant contributors to the crystal packing. scbt.com

Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative and based on typical findings for similar compounds.)

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 15 |

Supramolecular Assembly Prediction and Self-Organization Studies

The functional groups present in this compound, namely the cyano group, the phenyl ring, and the sulfamide moiety, provide opportunities for the formation of well-defined supramolecular assemblies. The principles of supramolecular chemistry suggest that this molecule can self-organize through a combination of the non-covalent interactions discussed previously.

Computational studies can be employed to predict the most stable supramolecular motifs. By analyzing the interaction energies of different dimeric and larger cluster configurations, it is possible to identify the most likely modes of self-assembly. The directionality and strength of hydrogen bonds, along with the geometry of π-π stacking, would be key determinants of the resulting supramolecular architecture. These predicted assemblies can range from simple chains and layers to more complex three-dimensional networks. molport.com The understanding of these self-organization principles is fundamental for the development of crystalline materials with desired properties.

Advanced Applications of N 3 Cyanophenyl Sulfamide in Materials Science and Catalysis

N-(3-cyanophenyl)sulfamide as a Versatile Synthetic Intermediate and Building Block

The molecular architecture of this compound, which combines a reactive sulfamide (B24259) moiety with a cyano-substituted aromatic ring, makes it a valuable precursor in organic synthesis. These functional groups offer multiple reaction sites for constructing more complex molecular frameworks.

While direct, extensive research on this compound as a precursor for a wide array of complex molecules is not broadly documented in publicly available literature, its constituent functional groups suggest a high potential for such applications. The chemistry of sulfamides and aromatic nitriles is well-established, allowing for hypothetical synthetic routes. For instance, the sulfamide group can undergo various substitution reactions, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems.

The synthesis of complex organic compounds often relies on the strategic use of simple precursors that can be elaborated into more intricate structures. nih.gov The presence of both a nucleophilic sulfamide and an electrophilic cyano group (after potential activation) within the same molecule offers opportunities for intramolecular reactions to form novel heterocyclic scaffolds.

In the generation of chemical libraries for drug discovery and other screening purposes, the use of a central scaffold that allows for easy diversification is a key strategy. This compound is an ideal candidate for such a scaffold. The amino group of the sulfamide can be functionalized with a wide variety of substituents.

For example, derivatives of cyanophenyl sulfamates have been synthesized and studied for their structure-activity relationships as enzyme inhibitors. nih.gov In one study, modifications were made to a related structure, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, by altering the halogen substitution, replacing the linker, and modifying the aromatic and heterocyclic rings to explore the impact on inhibitory activity. nih.gov This approach highlights how a core structure containing a cyanophenyl group can be systematically modified to create a library of compounds with diverse properties.

Applications in Polymer and Macromolecular Chemistry

The incorporation of specific functional groups into polymers is a fundamental approach to designing materials with tailored properties. The sulfamide and cyanophenyl moieties of this compound offer potential for creating functional polymers with unique characteristics.

Polymers containing sulfonamide groups are recognized for their pH-sensitive nature. nih.gov This property arises from the acidic proton of the sulfonamide group, which can be ionized in response to changes in pH. This ionization affects the polymer's solubility and conformation. While specific examples of incorporating this compound into polymers are not prevalent in the literature, the general principles of creating sulfonamide-containing polymers are well-documented.

One common method involves the copolymerization of a monomer containing a sulfonamide group with other monomers. This approach has been used to synthesize pH-sensitive hydrogels and linear polymers. For instance, N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide has been copolymerized with N,N′-dimethylacrylamide to produce pH-sensitive linear copolymers. nih.gov A similar strategy could theoretically be employed with a derivative of this compound that has been modified to include a polymerizable group like a vinyl or acrylamide (B121943) function.

The properties of polymers can be finely tuned by the introduction of specific functional groups. The incorporation of the this compound moiety could influence several material properties.

pH-Responsiveness : As mentioned, the sulfonamide group can impart pH sensitivity, making the resulting polymers suitable for applications such as drug delivery systems, sensors, and smart hydrogels. nih.gov The transition pH can be adjusted by altering the copolymer composition. nih.gov

Thermal Stability and Mechanical Properties : Aromatic polyamides, also known as aramids, are renowned for their exceptional thermal stability and mechanical strength. nih.gov While this compound is not an amide, its aromatic character could contribute to the rigidity and thermal resistance of a polymer backbone if incorporated appropriately.

Electronic Properties : The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of a polymer. This could be leveraged in the design of materials for electronic applications, such as dielectric layers or materials with specific charge-transport characteristics.

A hypothetical polymer incorporating this compound could exhibit a combination of these properties, leading to advanced materials with multi-responsive behavior.

Catalytic Applications of this compound and its Derivatives

The structural features of this compound and its derivatives suggest their potential utility in various catalytic systems, either as organocatalysts, ligands for metal complexes, or as precursors to catalytically active species.

The field of organocatalysis has seen significant growth, with small organic molecules being used to catalyze a wide range of chemical transformations. Proline-based sulfonamides have emerged as a notable class of organocatalysts. nih.gov These catalysts have proven effective in reactions such as aldol (B89426) and Mannich reactions. researchgate.net The sulfonamide moiety in these catalysts often plays a crucial role in the catalytic cycle, participating in hydrogen bonding to activate substrates and control stereochemistry. nih.gov Although this compound itself is not a proline derivative, its sulfamide group could potentially be harnessed in a similar fashion in other organocatalytic systems.

Furthermore, the nitrogen atoms of the sulfamide group can act as ligands, coordinating with metal ions to form catalytic complexes. Metal complexes containing sulfonamide ligands have been investigated for their biological and catalytic activities. For example, copper(II) complexes with N-sulfonamide ligands have been shown to possess nuclease and superoxide (B77818) dismutase (SOD) mimetic activity, indicating their potential as catalysts in redox reactions. nih.gov The ligands in these complexes are crucial for the reactivity of the metal center. nih.gov It is conceivable that this compound or its derivatives could be used to create novel metal-based catalysts.

Additionally, derivatives of cyanamides, such as N-sulfonyl cyanamides, have been employed as reagents in metal-catalyzed reactions. For instance, N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating agent in rhodium-catalyzed C-H cyanation reactions. mdpi.com This highlights the potential of the cyanamide-related functionality within this compound to participate in catalytic transformations.

The table below summarizes the potential catalytic applications based on the functional groups present in this compound.

| Functional Group | Potential Catalytic Role | Example of Related Catalyst Class |

| Sulfamide | Hydrogen bond donor in organocatalysis; Ligand for metal catalysts | Proline Sulfonamides nih.govresearchgate.net |

| Sulfamide | Ligand for bioactive metal complexes | Copper(II) Sulfonamide Complexes nih.gov |

| Cyanamide-like | Reagent in metal-catalyzed reactions | N-Sulfonyl Cyanamides in C-H Cyanation mdpi.com |

Role in Organocatalysis and Asymmetric Synthesis

Proline-based sulfonamides have emerged as a significant class of organocatalysts, effective in a variety of enantioselective C-C bond-forming reactions. nih.govresearchgate.net These catalysts are valued for their ability to construct complex stereocenters with high selectivity. nih.govresearchgate.net The general principle of using sulfonamides in asymmetric synthesis is well-established, with various derivatives being developed and studied. nih.govnih.gov One study on the organocatalytic asymmetric deoxygenation of sulfones highlighted the importance of a cyano group in the substrate for generating a chiral sulfinic species. nih.gov However, the literature search did not yield specific examples of this compound itself being employed as a primary organocatalyst or in asymmetric synthesis.

Photocatalytic Roles in Organic Reactions

Photocatalysis using organic molecules is a burgeoning field. For instance, graphitic carbon nitride (g-C3N4) has been used for the photocatalytic degradation of sulfonamides under visible light. capes.gov.brnih.gov Furthermore, metal-free photocatalytic approaches have been developed for the late-stage functionalization of sulfonamides by converting them into sulfonyl radical intermediates. nih.gov This strategy allows for the combination of pharmaceutically relevant sulfonamides with various alkene fragments. nih.gov Despite these advancements in the photocatalysis of sulfonamide-containing compounds, there is no specific mention in the reviewed literature of this compound being utilized for its photocatalytic properties in organic reactions.

Design of Advanced Materials Based on this compound Derivatives

The structural features of this compound, including its potential for hydrogen bonding and π-π stacking, make it a theoretical candidate for the construction of advanced materials.

Crystal Engineering for Solid-State Materials with Specific Architectures

Applications in Optoelectronic Devices (e.g., Nonlinear Optical Materials)

Sulfonamide-containing compounds have been investigated for their nonlinear optical (NLO) properties. biointerfaceresearch.com Theoretical calculations on some sulfonamide derivatives have been performed to evaluate their potential as NLO materials. biointerfaceresearch.com The design of molecules with donor-acceptor structures is a common strategy for enhancing NLO response. nih.gov The sulfamide group itself has been identified as a promising unit for deep-ultraviolet NLO crystals. However, there is a lack of specific research on this compound and its derivatives in the context of optoelectronic applications or as nonlinear optical materials.

Development of Chemical Sensors and Probes (Non-biological Sensing)

The development of chemical sensors is a critical area of research. While there are examples of molecularly imprinted polymers being used to create electrochemical sensors for the detection of other sulfonamides like sulfamethazine, sigmaaldrich.com there is no specific information available on the use of this compound for the development of chemical sensors or probes for non-biological sensing applications.

Future Research Directions and Emerging Paradigms in N 3 Cyanophenyl Sulfamide Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfamides and related sulfonamides is increasingly benefiting from the adoption of flow chemistry and automated platforms. vapourtec.comacs.orgnih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and stoichiometry), and accelerated reaction times. For the synthesis of N-(3-cyanophenyl)sulfamide, this translates into opportunities for higher yields, improved purity, and greater scalability.

Future research will likely focus on developing a fully automated, multi-step flow process for the production of this compound and its analogues. acs.orgnih.gov Such a system could start from basic precursors, like 3-aminobenzonitrile (B145674) and a sulfurylating agent, and proceed through sequential reactor columns containing immobilized reagents or catalysts to effect the desired transformations and in-line purification. vapourtec.com This approach is particularly well-suited for the rapid generation of a chemical library based on the this compound scaffold. By systematically varying the amine or sulfonyl chloride counterparts in an automated fashion, researchers can efficiently synthesize a large array of derivatives for screening in drug discovery or materials science applications. acs.orgnih.gov

Table 1: Hypothetical Automated Flow Synthesis for a Library of this compound Analogues